

2-(2,5-Dichlorobenzamido)acetic acid chemical properties

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Compound of Interest

Compound Name: 2-(2,5-Dichlorobenzamido)acetic acid

Cat. No.: B3029450

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An In-Depth Technical Guide to **2-(2,5-Dichlorobenzamido)acetic acid**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(2,5-Dichlorobenzamido)acetic acid** (CAS No: 667403-46-5), a key intermediate in the synthesis of the antineoplastic agent Ixazomib. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. It consolidates critical data on the compound's synthesis, purification, and analytical characterization, including detailed experimental protocols and spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry). The guide emphasizes the causal relationships behind experimental procedures and provides a framework for the reliable use of this compound in a research and development setting.

Introduction and Strategic Importance

2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-dichlorobenzoyl)glycine, is a specialized amino acid derivative. While not a therapeutic agent itself, it holds significant strategic importance in pharmaceutical manufacturing as the penultimate precursor to Ixazomib.^[1] Ixazomib is a second-generation, reversible proteasome inhibitor approved for the treatment of multiple myeloma.^[2] The synthesis of Ixazomib involves the critical amide bond formation between **2-(2,5-Dichlorobenzamido)acetic acid** and an (R)-leucine boronic acid derivative.^[3] Therefore, ensuring the purity, identity, and quality of this intermediate is

paramount for the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This guide provides the foundational chemical knowledge required for its effective handling, analysis, and application.

Compound Identification and Chemical Structure

The fundamental identity of a chemical compound is established by a consistent set of identifiers and its unambiguous structure.

Caption: 2D Structure of **2-(2,5-Dichlorobenzamido)acetic acid**

Table 1: Compound Identification

Identifier	Value	Source(s)
IUPAC Name	2-[(2,5-dichlorobenzoyl)amino]acetic acid	[4]
CAS Number	667403-46-5	[2][5]
Molecular Formula	C ₉ H ₇ Cl ₂ NO ₃	[5][6]
Molecular Weight	248.06 g/mol	[5]
Synonyms	N-(2,5-Dichlorobenzoyl)glycine, Ixazomib Impurity 8/9, Ixazomib Metabolite M12	[4][7]
SMILES	C1=CC(=C(C=C1Cl)C(=O)NC(=O)O)Cl	[4]
InChIKey	HKUAUZSWGMQPOK-UHFFFAOYSA-N	[4]

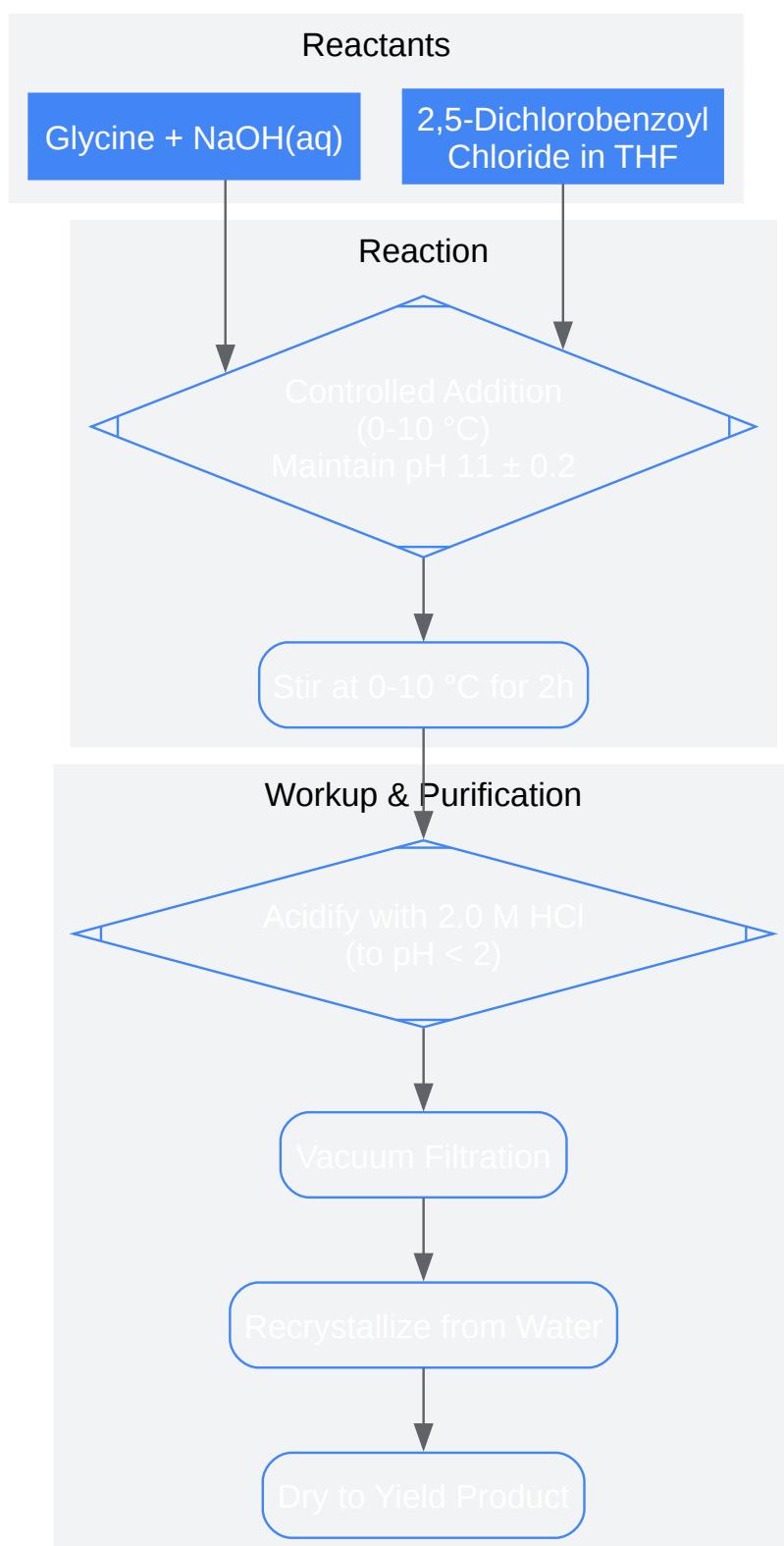
Synthesis and Manufacturing Protocol

The most direct and widely cited synthesis of this compound is a variation of the Schotten-Baumann reaction. This involves the acylation of the amino group of glycine with 2,5-

dichlorobenzoyl chloride under basic aqueous conditions. The use of a biphasic system (THF/water) and careful pH control is critical for maximizing yield and minimizing the hydrolysis of the acid chloride starting material.

Underlying Rationale (Expertise & Trustworthiness)

- Choice of Base (NaOH): Sodium hydroxide serves two purposes: it deprotonates the glycine, making the amino group a more potent nucleophile, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
- pH Control: Maintaining a high pH (e.g., pH 11) is crucial.^[2] If the pH drops too low, the glycine amino group becomes protonated and non-nucleophilic. Conversely, excessively high concentrations of hydroxide can accelerate the competing hydrolysis of the 2,5-dichlorobenzoyl chloride.
- Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) minimizes side reactions, including the hydrolysis of the acid chloride, and improves the selectivity of the acylation reaction.^[2]
- Purification (Recrystallization): The product precipitates upon acidification. Recrystallization from water is an effective and economical method for purification, leveraging the compound's lower solubility in cold water compared to impurities.^[2]

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Caption: Synthesis and Purification Workflow

Detailed Experimental Protocol

The following protocol is adapted from patent literature and represents a robust method for laboratory-scale synthesis.[2]

- Preparation: In a jacketed reaction vessel, dissolve glycine (21.5 g, 286 mmol) in water (437 mL). Add 2.0 M NaOH solution (130 mL) and cool the mixture to 0 °C with vigorous stirring.
- Acylation: Separately, prepare a solution of 2,5-dichlorobenzoyl chloride (50.0 g, 239 mmol) in tetrahydrofuran (THF, 75 mL).
- Controlled Addition: Add the 2,5-dichlorobenzoyl chloride solution dropwise to the glycine solution over approximately 45-60 minutes. Critically, maintain the internal temperature at 0 ± 10 °C throughout the addition.
- pH Maintenance: During the addition, continuously monitor the pH. Maintain the pH at 11.0 ± 0.2 by the concurrent dropwise addition of a 2.0 M NaOH solution using a pH controller or manual titration.
- Reaction Completion: After the addition is complete, continue stirring the mixture at 0 ± 10 °C for an additional 2 hours, ensuring the pH remains stable at 11.0.
- Precipitation: Acidify the reaction mixture by slowly adding 2.0 M HCl solution until the pH is below 2. Control the temperature to below 5 °C during acidification to ensure complete precipitation. A thick white precipitate will form.
- Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water.
- Purification: Transfer the crude solid to a suitable flask and recrystallize from hot water to yield N-(2,5-dichlorobenzoyl)glycine as a white crystalline solid.
- Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight. (Typical yield: ~52%).[2]

Physicochemical Properties

The physical properties of the compound are essential for handling, formulation, and process design.

Table 2: Physicochemical Data

Property	Value	Notes / Source
Appearance	White crystalline solid	[2]
Melting Point	173.3 °C	Experimentally determined. [2] Note: Some commercial suppliers report lower ranges (120-125 °C), which may indicate polymorphism or impurities. [3]
Boiling Point	420.6 ± 45.0 °C at 760 mmHg	Predicted value. [5]
Density	1.5 ± 0.1 g/cm³	Predicted value. [5]
Solubility	Insoluble in water. Soluble in polar organic solvents.	Expected behavior based on structure. The carboxylic acid and amide groups suggest solubility in solvents like DMSO, DMF, and alcohols, while the dichlorophenyl ring limits aqueous solubility. [7]
Topological Polar Surface Area (TPSA)	66.40 Å²	Calculated. [5]
LogP	1.26	Calculated. [5]

Spectroscopic and Analytical Data

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The data presented here are based on experimental findings.[\[2\]](#)

¹H NMR Spectroscopy

- Solvent: DMSO-d₆
- Reference: Tetramethylsilane (TMS)
- Interpretation: The spectrum clearly shows all expected protons. The carboxylic acid proton is a broad singlet at a very high chemical shift. The amide proton appears as a triplet due to coupling with the adjacent CH₂ group. The three aromatic protons appear in their expected region, and the glycine CH₂ protons are a doublet, also due to coupling with the amide N-H.

Table 3: ¹H NMR Peak Assignments (300 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
12.72	bs	-	1H	-COOH (Carboxylic acid proton)
8.89	t	6.0	1H	-NH- (Amide proton)
7.54	m	-	2H	Ar-H (Aromatic protons)
7.48	m	-	1H	Ar-H (Aromatic proton)
3.93	d	6.0	2H	-CH ₂ - (Glycine α - protons)

¹³C NMR Spectroscopy

- Solvent: DMSO-d₆
- Interpretation: The spectrum displays eight distinct carbon signals, consistent with the molecular structure. The two carbonyl carbons (amide and carboxylic acid) are clearly visible in the downfield region (>165 ppm). The six aromatic carbons are resolved, and the glycine α -carbon appears around 41.6 ppm.

Table 4: ^{13}C NMR Peak Assignments (75 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
171.4	-COOH (Carboxylic acid carbonyl)
165.9	-C(=O)NH- (Amide carbonyl)
138.2	Ar-C (Quaternary)
132.2	Ar-C (Quaternary)
131.4	Ar-CH
129.6	Ar-CH
129.3	Ar-CH
41.6	-CH ₂ - (Glycine α -carbon)

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition. The presence of two chlorine atoms gives a highly characteristic isotopic pattern (M, M+2, M+4) with an approximate intensity ratio of 9:6:1, which is a definitive analytical signature.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Measured m/z
[M+H] ⁺	248.0	248.0
[M+Na] ⁺	270.0	270.2

Infrared (IR) Spectroscopy

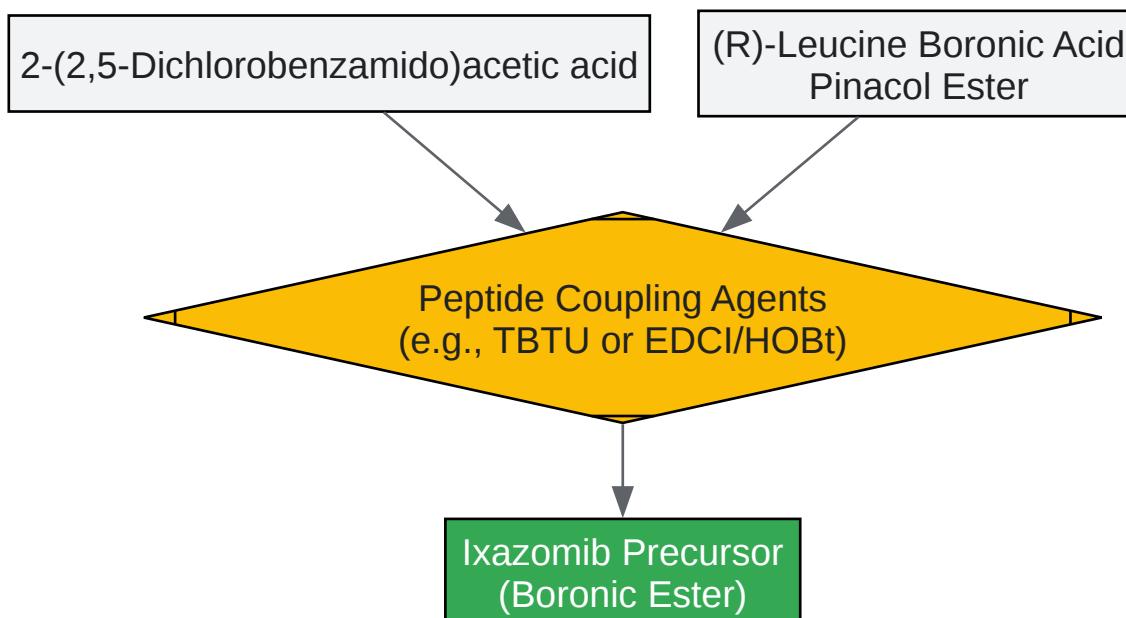
While experimental spectra are not readily available in the literature, the expected characteristic absorption bands can be predicted based on the functional groups present. This serves as a guideline for quality control via IR.

Table 6: Predicted IR Absorption Bands

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~3300	N-H stretch	Amide (Amide II)
~1710	C=O stretch	Carboxylic Acid
~1650	C=O stretch	Amide (Amide I)
~1550	N-H bend	Amide (Amide II)
800 - 600	C-Cl stretch	Aryl Halide

Application in Drug Development: The Path to Ixazomib

The sole high-value application of this compound is its role as the key building block for Ixazomib. The carboxylic acid moiety is activated and then coupled with the free amine of (R)-1-(boronic acid pinacol ester)-leucine to form the final peptide bond, yielding the Ixazomib precursor.



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Caption: Final coupling step in Ixazomib synthesis.

The choice of coupling reagents like TBTU or EDCI/HOBt is critical to facilitate the amide bond formation efficiently and without racemization of the chiral center in the leucine fragment.[\[2\]](#)

Handling, Storage, and Safety

- **Handling:** As with all laboratory chemicals, use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at reduced temperatures (-4°C to -20°C) is recommended.[\[8\]](#)
- **Safety:** The compound is an organic acid and contains a dichlorinated aromatic ring. It should be treated as potentially irritating to the eyes, skin, and respiratory system. Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information.

Conclusion

2-(2,5-Dichlorobenzamido)acetic acid is a well-characterized compound whose chemical properties are defined by its dichlorobenzoyl and glycine moieties. Its synthesis is straightforward, and its structure can be unequivocally confirmed by standard analytical techniques, particularly NMR and Mass Spectrometry. The detailed data and protocols provided in this guide offer a reliable foundation for its use in the synthesis of Ixazomib, enabling researchers and process chemists to proceed with a high degree of confidence in the quality and identity of this critical pharmaceutical intermediate.

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